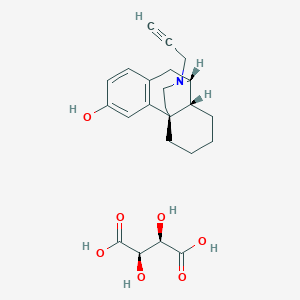
(-)-17-(2-Propynyl)morphinan-3-ol tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-17-(2-Propynyl)morphinan-3-ol tartrate: is a chemical compound that belongs to the morphinan class of molecules. These compounds are known for their complex structures and significant biological activities. The tartrate form indicates that the compound is combined with tartaric acid, which can influence its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-17-(2-Propynyl)morphinan-3-ol tartrate typically involves multiple steps, starting from simpler precursors. The key steps might include:
Formation of the Morphinan Core: This can be achieved through a series of cyclization reactions.
Introduction of the Propynyl Group: This step might involve the use of propargyl bromide under basic conditions.
Formation of the Tartrate Salt: The final step involves reacting the free base with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(-)-17-(2-Propynyl)morphinan-3-ol tartrate: can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride could be used.
Substitution: Nucleophilic substitution reactions could be performed using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(-)-17-(2-Propynyl)morphinan-3-ol tartrate:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as pain management.
Industry: Use in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (-)-17-(2-Propynyl)morphinan-3-ol tartrate would involve its interaction with specific molecular targets, such as receptors or enzymes. The propynyl group might influence its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
Morphine: A well-known pain reliever.
Codeine: Another opioid used for pain and cough relief.
Naloxone: An opioid antagonist used to reverse overdoses.
Uniqueness
(-)-17-(2-Propynyl)morphinan-3-ol tartrate: might have unique properties due to the presence of the propynyl group and the tartrate salt form, which could influence its pharmacokinetics and pharmacodynamics.
属性
CAS 编号 |
63868-30-4 |
|---|---|
分子式 |
C23H29NO7 |
分子量 |
431.5 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-ynyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H23NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h1,6-7,13,16,18,21H,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1 |
InChI 键 |
POXLPJJPQCGJHL-ZTMWJVNESA-N |
手性 SMILES |
C#CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
C#CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



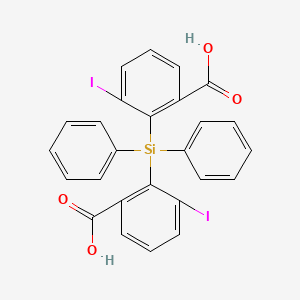
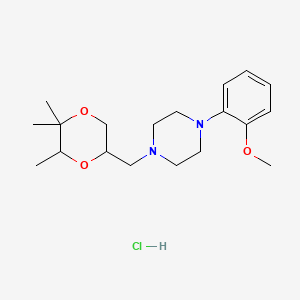
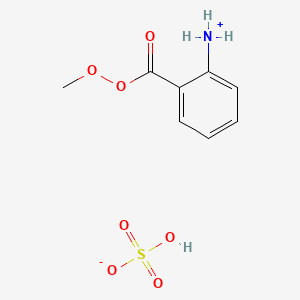
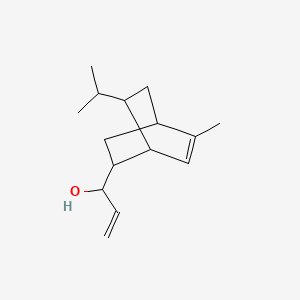
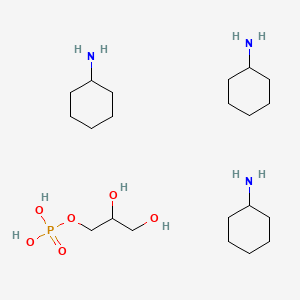
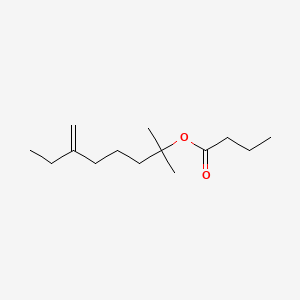


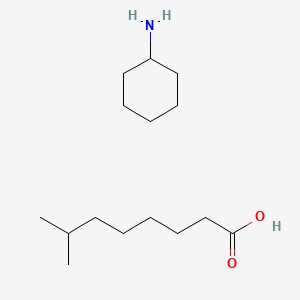
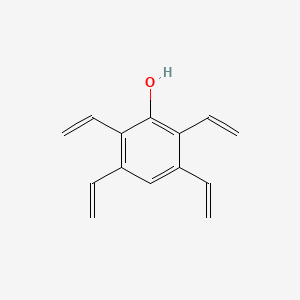
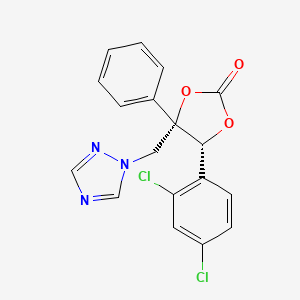

![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
